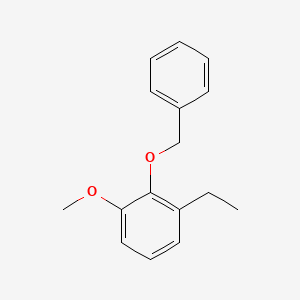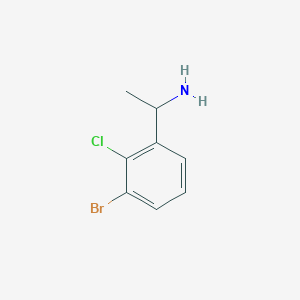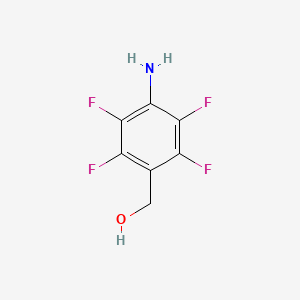
2-(Benzyloxy)-1-ethyl-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1-ethyl-3-methoxybenzene is an organic compound with a complex aromatic structure. It is characterized by the presence of a benzene ring substituted with benzyloxy, ethyl, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-ethyl-3-methoxybenzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 2-benzyloxyphenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-grade quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1-ethyl-3-methoxybenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, ethylbenzene.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1-ethyl-3-methoxybenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1-ethyl-3-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and methoxy groups can influence its binding affinity and specificity towards these targets . In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which can stabilize or destabilize reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyloxyphenol: Similar structure but lacks the ethyl and methoxy groups.
2-(Benzyloxy)ethanol: Contains a hydroxyl group instead of the methoxy group.
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for benzyl ether synthesis.
Uniqueness
2-(Benzyloxy)-1-ethyl-3-methoxybenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of the ethyl group enhances its hydrophobicity, while the methoxy group can participate in hydrogen bonding and other interactions, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C16H18O2 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
1-ethyl-3-methoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C16H18O2/c1-3-14-10-7-11-15(17-2)16(14)18-12-13-8-5-4-6-9-13/h4-11H,3,12H2,1-2H3 |
Clave InChI |
GXELWBDDOUFQLU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)

![6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13682720.png)

![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)

![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)



